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Compound of Interest

Compound Name:
(2,6-Dichlorophenyl) methyl

cyanocarbonimidodithioate

CAS No.: 152382-18-8

Cat. No.: B137115 Get Quote

Executive Summary & Scientific Rationale
Cyanocarbonimidodithioates, specifically Dimethyl N-cyanodithioiminocarbonate (DMCCT), are

critical electrophilic intermediates used in the synthesis of histamine H2-receptor antagonists

(e.g., cimetidine) and various agrochemicals. While essential for constructing N-cyano-

guanidine scaffolds, their high reactivity poses significant analytical challenges. Residual traces

of these sulfur-rich, nitrogen-dense compounds can act as genotoxic impurities or degrade into

reactive byproducts.

This guide provides a rigorous LC-MS/MS protocol for the detection and quantitation of

cyanocarbonimidodithioates. Unlike standard UV methods which lack specificity for these non-

chromophoric or weak-chromophoric analytes, this method utilizes Electrospray Ionization

(ESI) in positive mode to exploit the basicity of the imine nitrogen.
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Challenge Scientific Solution

Thermal Instability

Use of ESI (soft ionization) and low desolvation

temperatures (<350°C) to prevent in-source

degradation.

Polarity/Retention

Use of a polar-embedded C18 or Cyano (CN)

column to retain polar N-cyano moieties better

than standard C18.

Matrix Interference

MRM (Multiple Reaction Monitoring) transitions

based on specific sulfur-loss fragmentation

pathways.

Method Development Guide
Chromatographic Separation Strategy
The core difficulty in analyzing DMCCT (

) is balancing retention with peak shape. The cyano group induces significant dipole moments,
while the thio-ethers add lipophilicity.

Column Selection: A standard C18 column often yields poor peak shape due to secondary

interactions with residual silanols.

Recommendation:Agilent Zorbax SB-CN or Waters XSelect HSS T3. The CN column

offers unique selectivity for the cyano group via dipole-dipole interactions, while the HSS

T3 withstands 100% aqueous conditions for retaining polar impurities.

Mobile Phase:

A: 0.1% Formic Acid in Water (Proton source for ESI+).

B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure and

sharper peaks.

Mass Spectrometry Mechanism
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The detection relies on the protonation of the imine nitrogen.

Precursor Ion:

Fragmentation Logic: The structure contains two labile methylthio (

) groups. Collision-Induced Dissociation (CID) typically results in the neutral loss of
methanethiol (

, 48 Da) or the methylthio radical.

Workflow Diagram: Method Development Logic
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Figure 1: Decision matrix for optimizing LC-MS conditions for N-cyano compounds.

Detailed Experimental Protocol
Reagents and Standards

Reference Standard: Dimethyl N-cyanodithioiminocarbonate (>98% purity).[1]

Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.
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Internal Standard (IS): Cimetidine-d3 or a structural analog like Famotidine (if separation is

sufficient).

Sample Preparation
Caution: DMCCT is a skin irritant and potential sensitizer.[2] Handle in a fume hood.

Stock Solution: Dissolve 10 mg DMCCT in 10 mL Acetonitrile (1 mg/mL). Store at -20°C.

Stability is limited (approx. 1 week).

Working Standard: Dilute Stock to 1 µg/mL in Water:ACN (50:50).

Sample Extraction (for API or Formulation):

Weigh 50 mg sample.

Extract with 10 mL Acetonitrile.

Sonicate for 10 mins.

Centrifuge at 10,000 rpm for 5 mins.

Filter supernatant through 0.22 µm PTFE filter.

Dilute 1:10 with Mobile Phase A to match initial gradient conditions.

LC-MS/MS Instrument Parameters
Liquid Chromatography (Agilent 1290 / Waters UPLC class):

Column: Agilent Zorbax SB-CN (2.1 x 100 mm, 3.5 µm) or equivalent.

Flow Rate: 0.3 mL/min.

Temperature: 35°C.

Injection Volume: 5 µL.

Gradient Table:
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Time (min)
% Mobile Phase A (0.1%
FA in Water)

% Mobile Phase B (ACN)

0.00 95 5

1.00 95 5

5.00 10 90

7.00 10 90

7.10 95 5

| 10.00 | 95 | 5 |

Mass Spectrometry (Triple Quadrupole - e.g., Sciex 6500+ / Agilent 6470):

Ionization: ESI Positive.

Capillary Voltage: 3500 V.

Gas Temp: 300°C.

Gas Flow: 10 L/min.

Nebulizer: 35 psi.[3]

MRM Transitions (Quantitation & Qualification)
Analyte

Precursor
(m/z)

Product
(m/z)

Dwell (ms)
Collision
Energy (V)

Role

DMCCT 147.0 99.0 100 15 Quantifier

DMCCT 147.0 74.0 100 25 Qualifier

Cimetidine

(IS)
253.1 95.1 50 20 Internal Std

Note: The 147->99 transition corresponds to the neutral loss of methanethiol (
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), a characteristic fragmentation for methylthio-imines.

Fragmentation Pathway & Data Interpretation[4][5]
[6][7]
Understanding the fragmentation is vital for confirming identity, especially in complex matrices

where isobaric interferences might exist.

Precursor Ion [M+H]+
m/z 147.0

(MeS)2-C=N-CN + H

Product Ion
m/z 99.0

[MeS-C(=NH)-CN]+

Collision Energy: 15V

Loss of CH3SH
(Methanethiol, 48 Da)

Product Ion
m/z 74.0

[MeS-C≡N-H]+

Secondary Frag
Collision Energy: 25V

Loss of CN group
(Cyano radical/neutral)

Click to download full resolution via product page

Figure 2: Proposed ESI+ fragmentation pathway for Dimethyl N-cyanodithioiminocarbonate.

Validation & Quality Control
To ensure the method meets ICH Q2(R1) standards for impurity analysis:

Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Expect

.[4][5]

Sensitivity (LOD/LOQ):

LOD (S/N = 3): Typically ~0.5 ng/mL.
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LOQ (S/N = 10): Typically ~1.5 ng/mL.

Carryover: Inject a blank solvent after the highest standard. The peak area in the blank

should be < 20% of the LOQ area.

System Suitability:

%RSD of peak area (n=6) < 5%.

Tailing factor < 1.5.

Troubleshooting Guide
Low Sensitivity: Check pH of mobile phase. The imine nitrogen requires acidic conditions for

efficient protonation. Ensure Formic Acid is fresh.

Peak Tailing: Indicates interaction with silanols. Increase buffer strength (e.g., add 5mM

Ammonium Formate) or switch to a "shielded" C18 or CN column.

Signal Instability: DMCCT is thermally labile. Lower the ESI source temperature (Gas Temp)

from 350°C to 250°C-300°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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